molecular formula C10H13ClFNO B583712 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride CAS No. 7589-35-7

1-(4-Fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride

Cat. No.: B583712
CAS No.: 7589-35-7
M. Wt: 217.67 g/mol
InChI Key: AQIZJTCPVRVBFJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Fluoromethcathinone (hydrochloride) typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

4-Fluoromethcathinone (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the side chain.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Fluoromethcathinone (hydrochloride) has several scientific research applications:

Mechanism of Action

4-Fluoromethcathinone (hydrochloride) functions as a catecholamine-selective substrate-type releaser of dopamine and norepinephrine . This means it increases the extracellular levels of these neurotransmitters by promoting their release from presynaptic neurons. The elevated levels of dopamine and norepinephrine lead to its psychostimulant effects. The compound’s mechanism of action is comparable to other psychostimulants that target the monoaminergic system .

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,12H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIZJTCPVRVBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705392
Record name 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7589-35-7
Record name Flephedrone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7589-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)-2-(methylamino)propan-1-one, monohydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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